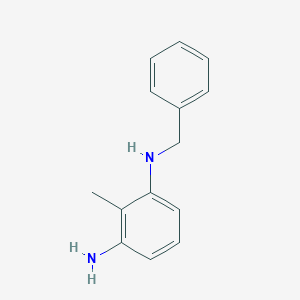
Agn-PC-0mumzt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0mumzt is a novel compound that has recently garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mumzt typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of precursor molecules under controlled conditions to form the core structure of this compound. Subsequent steps involve the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. These reactions are typically carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and the efficient production of large quantities of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0mumzt undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: In this reaction, this compound gains electrons, leading to the formation of reduced derivatives.
Substitution: This involves the replacement of one functional group in the compound with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.
Applications De Recherche Scientifique
Agn-PC-0mumzt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: this compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.
Industry: this compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of Agn-PC-0mumzt involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s functional groups play a crucial role in these interactions, allowing it to bind to target molecules and alter their activity. This can result in various biological effects, including changes in cellular signaling, gene expression, and metabolic processes.
Propriétés
Numéro CAS |
375856-30-7 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3-N-benzyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H16N2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,16H,10,15H2,1H3 |
Clé InChI |
AMNRJSJRRACUJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


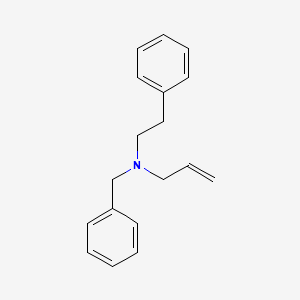

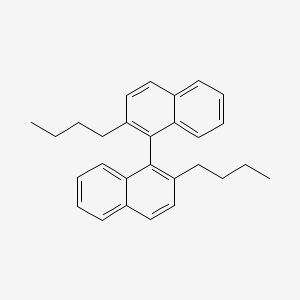
![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)
![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
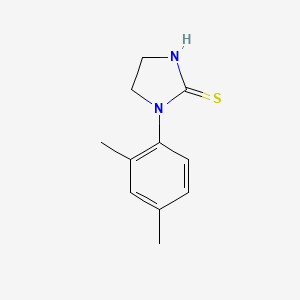
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
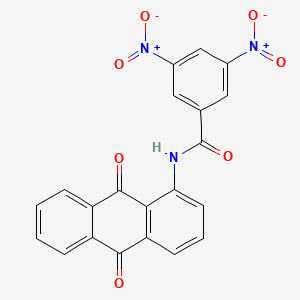
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
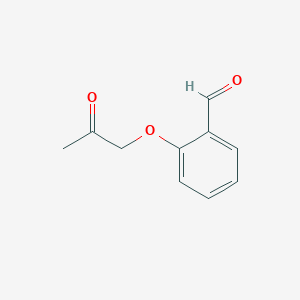
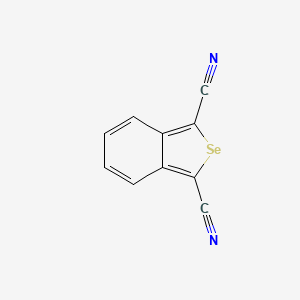
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
